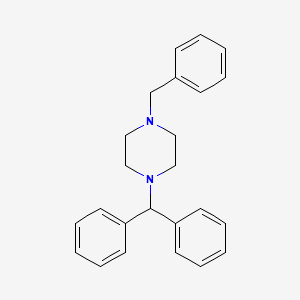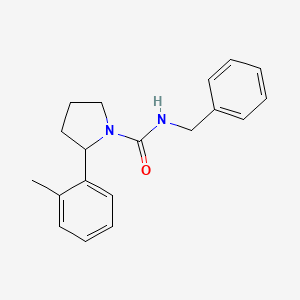![molecular formula C16H19N3O4S B6105728 N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B6105728.png)
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a potent and specific inhibitor of CaSR, which plays a crucial role in regulating calcium homeostasis. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
Wirkmechanismus
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide acts as a selective antagonist of CaSR, a G protein-coupled receptor that regulates calcium homeostasis. CaSR is expressed in various tissues, including parathyroid gland, kidney, bone, and cardiovascular system. Activation of CaSR by extracellular calcium ions leads to the release of intracellular calcium and activation of downstream signaling pathways. This compound blocks the binding of extracellular calcium ions to CaSR, thereby inhibiting CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for CaSR, which allows for specific targeting of CaSR-mediated signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which makes it easy to handle and administer. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition of CaSR. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide. One direction is the development of more potent and selective CaSR antagonists for therapeutic applications. Another direction is the investigation of the role of CaSR in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, the potential use of this compound as a diagnostic tool for CaSR-related diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its pharmacokinetic properties and therapeutic efficacy.
Synthesemethoden
The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves the reaction of 4-nitrobenzylamine with 3-bromopropylmethanesulfonate in the presence of potassium carbonate. The resulting product is then treated with phenyl isocyanate to form this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Eigenschaften
IUPAC Name |
N-[3-(4-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-19(21)16-9-7-15(8-10-16)17-11-4-12-18-24(22,23)13-14-5-2-1-3-6-14/h1-3,5-10,17-18H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVJBMUQNXEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)

![2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6105687.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
![4-[(1-{4-[2-(3-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6105709.png)
![N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6105722.png)
![N-benzyl-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B6105726.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6105742.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105745.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
